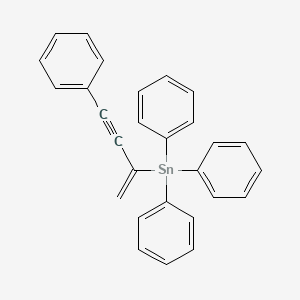
Stannane, (1-methylene-3-phenyl-2-propynyl)triphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stannane, (1-methylene-3-phenyl-2-propynyl)triphenyl- is a chemical compound with the molecular formula C28H22Sn. It is also known by its synonym, triphenyl(4-phenylbut-1-en-3-yn-2-yl)stannane . This compound is part of the organotin family, which are compounds containing tin bonded to carbon. Organotin compounds are widely used in various industrial and research applications due to their unique chemical properties.
Preparation Methods
The synthesis of Stannane, (1-methylene-3-phenyl-2-propynyl)triphenyl- typically involves the reaction of triphenyltin chloride with an appropriate alkyne or alkene precursor under specific conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
Stannane, (1-methylene-3-phenyl-2-propynyl)triphenyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the tin atom is replaced by other atoms or groups. Common reagents for these reactions include halogens and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Stannane, (1-methylene-3-phenyl-2-propynyl)triphenyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Organotin compounds, including this one, are studied for their potential biological activities, such as antifungal and antibacterial properties.
Medicine: Research is ongoing to explore the potential medicinal applications of organotin compounds, including their use as anticancer agents.
Mechanism of Action
The mechanism by which Stannane, (1-methylene-3-phenyl-2-propynyl)triphenyl- exerts its effects involves the interaction of the tin atom with various molecular targets. The tin atom can form bonds with other atoms or groups, facilitating various chemical reactions. The specific pathways involved depend on the context in which the compound is used, such as in organic synthesis or biological applications .
Comparison with Similar Compounds
Stannane, (1-methylene-3-phenyl-2-propynyl)triphenyl- can be compared with other organotin compounds, such as:
Triphenyltin chloride: A commonly used organotin compound with similar applications in organic synthesis.
Tributyltin oxide: Known for its use as a biocide and antifouling agent.
Dimethyltin dichloride: Used in the production of certain polymers and as a catalyst in various chemical reactions.
The uniqueness of Stannane, (1-methylene-3-phenyl-2-propynyl)triphenyl- lies in its specific structure, which allows for unique reactivity and applications compared to other organotin compounds .
Properties
CAS No. |
650605-87-1 |
|---|---|
Molecular Formula |
C28H22Sn |
Molecular Weight |
477.2 g/mol |
IUPAC Name |
triphenyl(4-phenylbut-1-en-3-yn-2-yl)stannane |
InChI |
InChI=1S/C10H7.3C6H5.Sn/c1-2-3-7-10-8-5-4-6-9-10;3*1-2-4-6-5-3-1;/h4-6,8-9H,1H2;3*1-5H; |
InChI Key |
LDJUMXKRGXBDGU-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C#CC1=CC=CC=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[3-(Morpholin-4-yl)propoxy]-4-nitroaniline](/img/structure/B12614347.png)

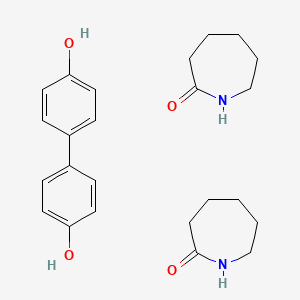
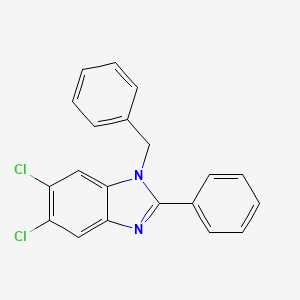
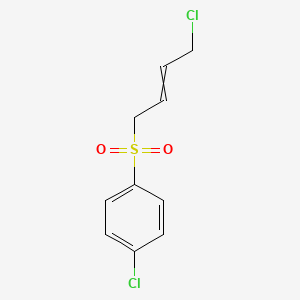
![5-(3,4-dimethoxyphenyl)-N-[(1R)-1-phenylethyl]pyrazin-2-amine](/img/structure/B12614378.png)
![(2S)-2-[[3,5-bis[[[(1S)-1-carboxy-3-methylbutyl]amino]methyl]phenyl]methylamino]-4-methylpentanoic acid](/img/structure/B12614379.png)


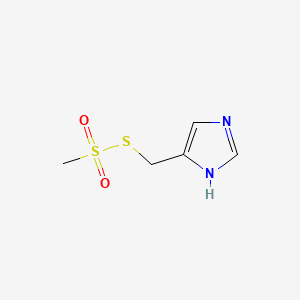
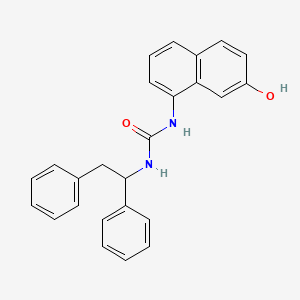
![Butan-1-ol;5-[10-(3,5-dihydroxyphenyl)anthracen-9-yl]benzene-1,3-diol](/img/structure/B12614419.png)
